![molecular formula C16H20N2O4 B3111089 5-oxo-5-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pentanoic acid CAS No. 1820570-14-6](/img/structure/B3111089.png)
5-oxo-5-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pentanoic acid
説明
5-Oxo-5-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pentanoic acid is a nonclassic eicosanoid metabolite of arachidonic acid and the most potent naturally occurring member of the 5-HETE family of cell signaling agents . It is a potent proinflammatory 5-lipoxygenase product .
Synthesis Analysis
The synthesis of this compound involves a four-step pathway that includes the release of arachidonic acid from its storage sites in membrane phospholipids due to the activation of phospholipase A2 enzymes, oxygenation of this arachidonic acid by activated arachidonate 5-lipoxygenase (ALOX5) to form 5 (S)-hydroperoxy-6 E,8 Z,11 Z,14 Z -eicosatetraenoic acid (5 (S)-HpETE), reduction of this 5 (S)-HpETE by ubiquitous cellular peroxidases to form 5 (S)-hydroxy-6 E,8 Z,11 Z,14 Z -eicosatetraenoic acid (5 (S)-HETE), and the oxidation of 5 (S)-HETE by a microsome-bound nicotinamide adenine dinucleotide phosphate (NADP + )-dependent dehydrogenase enzyme viz., 5-hydroxyeicosanoid dehydrogenase (5-HEDH), to form 5-oxo-ETE .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis, as described above. It is formed by oxidation of 5S-HETE by the highly selective dehydrogenase 5-HEDH .科学的研究の応用
Enzyme-Activated Irreversible Inhibition
This compound, or its analogs, have been studied for their ability to irreversibly inhibit enzymes in the brain, such as γ-aminobutyric acid-α-ketoglutarate aminotransferase. This inhibition could potentially lead to an elevation of brain GABA levels, which is significant for neurological functions and disorders (Lippert, Metcalf, & Resvick, 1982).
Neuropharmacological Potential
Research on derivatives of this compound has shown promising results in the field of neuropharmacology, particularly in influencing learning and memory in animal models. Certain derivatives have been identified as potential scaffolds for synthesizing novel compounds with significant neuropharmacological activity (Tsypysheva et al., 2019).
Potential Therapy for Asthma
Some studies have explored the compound's metabolites, like 5-oxo-ETE, and their role in mediating inflammatory responses via specific receptors. This research has paved the way for developing synthetic antagonists that could block these receptors, offering a novel therapeutic approach for asthma and other eosinophilic diseases (Powell & Rokach, 2020).
Modulation of Calcium Channels
The compound and its analogs have been implicated in the modulation of calcium channels, particularly T-type calcium channels, which play a crucial role in pain pathways. Such modulation holds promise for developing analgesic drugs that might be used in pain management, including chronic and neuropathic pain conditions (Lee et al., 2009).
Antiallergy Activity
Research into structurally similar compounds has shown antiallergy activities, which could be significant for developing new treatments for allergic reactions and possibly other immune-related disorders (Connor et al., 1984).
作用機序
将来の方向性
The compound may be an important proinflammatory mediator in asthma and other eosinophilic diseases. It may also be involved in cancer, as it promotes the survival and proliferation of a number of cancer cell lines and rescues these cells from apoptosis induced by inhibitors of the 5-LO pathway. OXE receptor antagonists, which are currently under development, may be useful therapeutic agents in asthma and other eosinophilic disorders and possibly also in cancer .
特性
IUPAC Name |
5-oxo-5-[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-14(4-2-6-16(21)22)17-8-11-7-12(10-17)13-3-1-5-15(20)18(13)9-11/h1,3,5,11-12H,2,4,6-10H2,(H,21,22)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASWLHVGCNLLJG-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-5-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



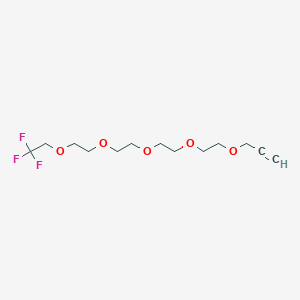
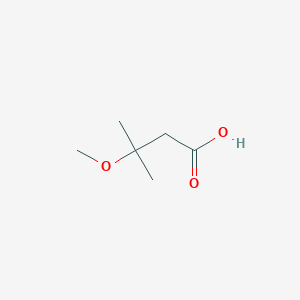
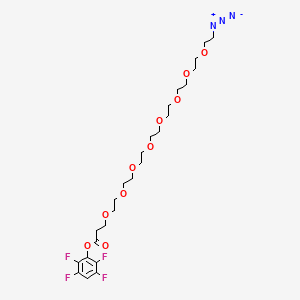

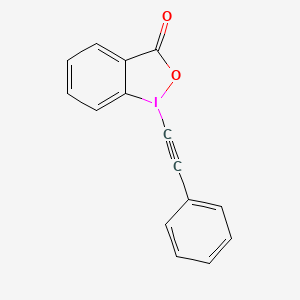
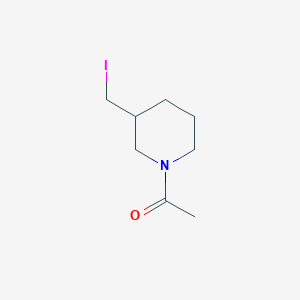
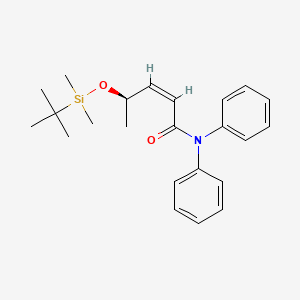
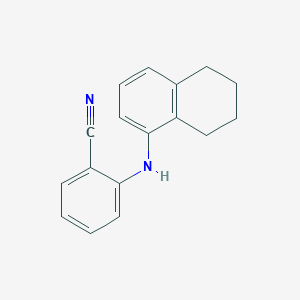
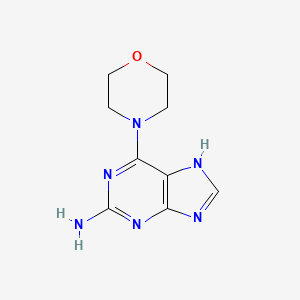

![Tert-butyln-[cis-4-hydroxycyclohex-2-EN-1-YL]carbamate](/img/structure/B3111085.png)

![4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)benzoic acid](/img/structure/B3111101.png)
![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3111114.png)